

Health and safety information for 1,3-Dihydroxyacetone dimer

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Dihydroxyacetone dimer

Cat. No.: B3021806

[Get Quote](#)

An In-depth Technical Guide to the Health and Safety of **1,3-Dihydroxyacetone Dimer** for Research and Development Professionals

Section 1: Introduction and Scope

1,3-Dihydroxyacetone (DHA) is a simple carbohydrate primarily used in the cosmetics industry as the active ingredient in sunless tanning products. In its solid, commercially supplied form, it typically exists as a stable cyclic dimer, (2S,5R)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol. While its monomer form is a key intermediate in carbohydrate metabolism, the dimer presents its own set of handling considerations in a laboratory or manufacturing environment.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals who handle 1,3-Dihydroxyacetone (DHA) dimer. The objective is to provide an in-depth understanding of its health and safety profile, moving beyond basic hazard statements to explain the causality behind recommended safety protocols. By grounding our recommendations in toxicological data and established risk mitigation frameworks, this document aims to empower scientific professionals to work with DHA dimer safely and effectively.

Section 2: Compound Identification and Physicochemical Properties

A foundational element of chemical safety is a thorough understanding of the substance's identity and physical behavior. These properties dictate its potential for exposure and inform appropriate handling and storage procedures.

Key Identifiers:

- Chemical Name: (2S,5R)-2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol
- Common Name: **1,3-Dihydroxyacetone dimer**
- CAS Number: 62147-49-3[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₆H₁₂O₆[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Physicochemical Properties of **1,3-Dihydroxyacetone Dimer**

Property	Value	Source(s)
Molecular Weight	180.16 g/mol	[1] [2] [3]
Appearance	White to off-white crystalline powder.	[3] [5]
Odor	Characteristic sweet, cooling odor.	[3] [5] [6]
Melting Point	~ 75 - 82 °C	[2] [7]
Solubility	Slowly soluble in water (dissociates to monomer); more soluble in alcohol.	[5] [6]
Stability	Considered stable under recommended storage conditions. [8]	
Reactivity Concerns	Hygroscopic (absorbs moisture from the air) and air-sensitive. [1] [4] Avoid contact with incompatible materials such as strong oxidizing agents. [5] Hazardous polymerization will not occur. [5]	

The hygroscopic and air-sensitive nature of DHA dimer is a critical handling consideration.[\[1\]](#)[\[4\]](#) Exposure to ambient moisture can lead to degradation of the material and alter its physical properties, potentially impacting experimental reproducibility. The recommendation to store under an inert atmosphere is a direct consequence of this reactivity, preventing unwanted reactions with air and moisture.

Section 3: Toxicological Profile and Hazard Assessment

The toxicological profile of a substance is the cornerstone of its risk assessment. For DHA dimer, the data indicates a substance with low acute systemic toxicity but significant potential

for localized irritation upon direct contact.

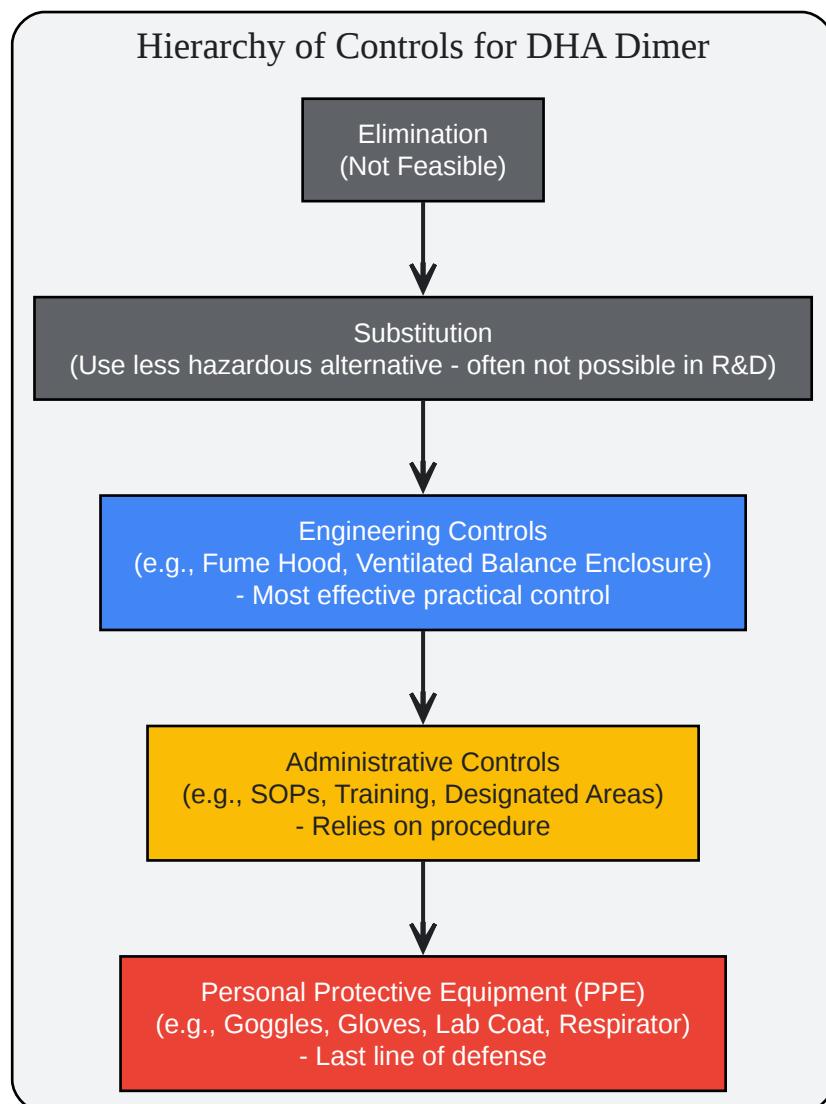
GHS Hazard Classification Summary

Hazard Class	Category	Hazard Statement	Signal Word	Pictogram	Source(s)
Skin Corrosion/Irritation	2	H315: Causes skin irritation	Warning	GHS07	[1] [2] [3]
Serious Eye Damage/Irritation	2	H319: Causes serious eye irritation	Warning	GHS07	[1] [2] [3]
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation	Warning	GHS07	[2] [3]

Acute Toxicity The acute oral toxicity of DHA dimer is low, with a reported LD50 in rats of 16,000 mg/kg.[\[5\]](#) It is not classified as "harmful by ingestion" under EC Directives.[\[5\]](#) In an occupational setting, the incidental ingestion of small quantities is not considered a primary cause for concern.[\[5\]](#) However, for individuals with pre-existing liver or kidney conditions, any chemical ingestion may pose an elevated risk.[\[5\]](#)

Skin and Eye Irritation DHA dimer is classified as an irritant to both skin and eyes.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **Skin:** Contact can cause inflammation and may exacerbate pre-existing dermatitis.[\[5\]](#) The mechanism is related to direct chemical irritation of the epidermis. While skin contact is not expected to cause harmful systemic effects, entry through cuts or abrasions could lead to systemic injury.[\[5\]](#) Therefore, skin integrity should be confirmed before handling.
- **Eyes:** The substance is considered a serious eye irritant.[\[1\]](#)[\[3\]](#)[\[5\]](#) Direct contact with the crystalline powder can cause significant irritation and potential damage.


Respiratory Tract Irritation As a fine powder, DHA dimer can become airborne during handling, posing a risk of respiratory irritation.[2][3][5] Inhalation of the dust may cause irritation of the nose, throat, and lungs.[5] Individuals with compromised respiratory function, such as those with asthma or chronic bronchitis, may experience heightened sensitivity and further disability if excessive concentrations are inhaled.[5]

Sensitization The data on sensitization presents a nuanced picture. A Local Lymph Node Assay (LLNA), a standard animal test for skin sensitization, found DHA to be non-sensitizing.[9] However, it is also recognized in dermatological literature as a contact allergen in humans, though this is more commonly associated with repeated topical application in consumer products rather than occupational exposure.[9] Given this, a conservative approach that minimizes skin contact is warranted.

Chronic Exposure and Other Endpoints There is a notable lack of available data regarding the germ cell mutagenicity, carcinogenicity, and reproductive toxicity of DHA dimer.[2][8] The International Agency for Research on Cancer (IARC) has not identified any component of the product as a probable, possible, or confirmed human carcinogen at concentrations of 0.1% or greater.[8]

Section 4: The Hierarchy of Controls: A Risk Mitigation Framework

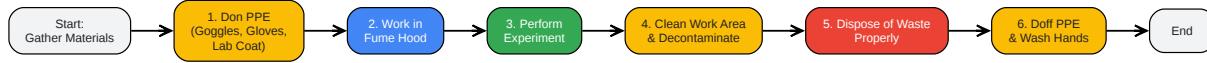
Effective safety management relies on a systematic approach to minimizing exposure. The hierarchy of controls prioritizes the most effective and reliable methods over those that are less effective and more dependent on human behavior. This framework is essential for managing the risks associated with DHA dimer, primarily the inhalation of dust and direct contact with skin and eyes.

[Click to download full resolution via product page](#)

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

- Engineering Controls: This is the most effective and preferred method for controlling the hazards of DHA dimer powder.
 - Ventilated Balance Enclosure (VBE) or Powder Hood: When weighing the solid, a VBE is crucial. It provides a contained airflow that pulls dust particles away from the operator's breathing zone.

- Chemical Fume Hood: All subsequent manipulations, such as preparing solutions, should be performed in a chemical fume hood to contain any residual dust and potential vapors.
- General Ventilation: The laboratory should have adequate general ventilation to dilute fugitive emissions.[\[5\]](#)
- Administrative Controls: These are the procedures and policies that support safe work practices.
 - Standard Operating Procedures (SOPs): Formal, written procedures for handling DHA dimer must be developed and followed (see Section 5).
 - Designated Areas: Clearly mark areas where DHA dimer is stored and handled.
 - Training: All personnel must be trained on the specific hazards of DHA dimer, the contents of its Safety Data Sheet (SDS), and the laboratory's specific SOPs.
- Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard but provides a barrier.
 - Eye Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) are mandatory.[\[1\]](#)[\[8\]](#)
 - Skin Protection: A lab coat and disposable nitrile gloves are required. Nitrile rubber with a minimum thickness of 0.11mm has shown good performance (EN 374).[\[2\]](#) Gloves must be inspected before use and removed using the proper technique to avoid skin contamination.[\[8\]](#)
 - Respiratory Protection: In situations where engineering controls may not be sufficient to keep exposure below acceptable levels, or during spill cleanup, a NIOSH-approved N95 dust mask or an equivalent EN 149 respirator should be used.[\[5\]](#)


Section 5: Standard Operating Procedures (SOPs) for Safe Handling

The following protocols are designed to minimize exposure during common laboratory manipulations of DHA dimer. They integrate the controls discussed in the previous section into a practical workflow.

SOP 1: Weighing and Dispensing Solid DHA Dimer

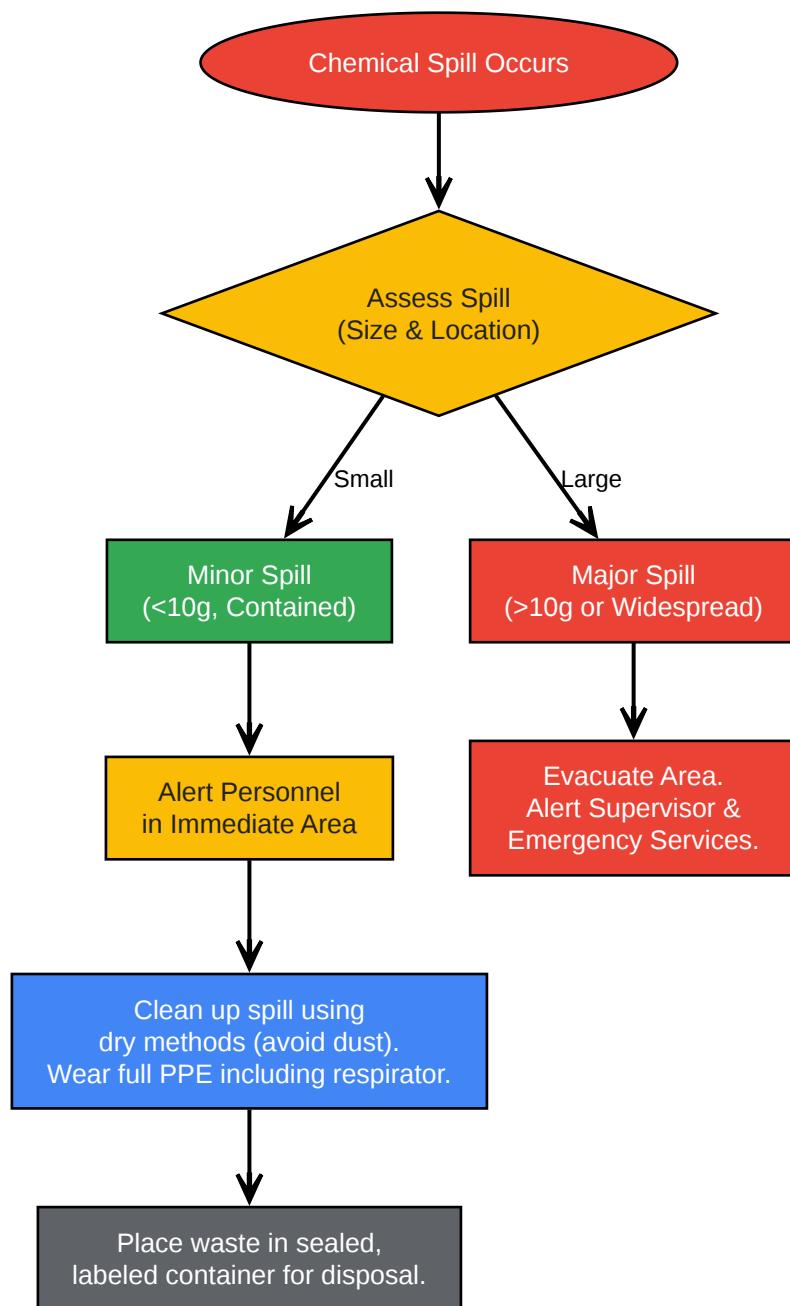
- Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves).
- Engineering Control: Perform all weighing activities inside a certified ventilated balance enclosure or powder hood.
- Dispensing: Use a scoop or spatula to carefully transfer the powder. Avoid pouring directly from a large container, which can create dust clouds. Tap the spatula gently on the weigh boat or vessel to dislodge powder; do not blow on it.
- Containment: Immediately and securely close the primary container after dispensing.
- Cleanup: Gently wipe down the spatula and any surfaces inside the enclosure with a damp cloth or towel to capture any residual dust. Dispose of the cloth as chemical waste.
- Transport: If the weighed material needs to be moved, place it in a secondary, sealed, and labeled container (e.g., a sealed beaker or a zip-top bag).

SOP 2: General Laboratory Handling Workflow

[Click to download full resolution via product page](#)

Caption: A standard workflow for safely handling DHA Dimer.

Section 6: Emergency Response Protocols


Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures and the location of emergency equipment

like safety showers and eyewash stations.

Protocol 1: First Aid for Exposures

- Inhalation: Immediately move the affected person to fresh air.[2][5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][5]
- Skin Contact: Immediately remove all contaminated clothing, including footwear.[5] Flush the affected skin area with copious amounts of running water and soap for at least 15 minutes.[2][5] Seek medical attention if irritation develops or persists.[2][5]
- Eye Contact: Immediately flush the eyes with fresh, running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces.[1][2][5] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][5]
- Ingestion: Do not induce vomiting. Have the person rinse their mouth with water and drink a glass of water.[5][10] First aid is not generally required, but if the person feels unwell or a large amount was ingested, contact a poison control center or physician.[5]

Protocol 2: Chemical Spill Response Decision Tree

[Click to download full resolution via product page](#)

Caption: A decision tree for responding to a DHA Dimer spill.

Minor Spill Cleanup (Small amount, contained):

- Alert personnel in the immediate area.
- Wear protective clothing, gloves, safety glasses, and a dust respirator.[\[5\]](#)

- Use dry cleanup procedures to avoid generating dust.[5] Gently sweep up, shovel, or vacuum the material. If vacuuming, use a unit with a HEPA filter.
- Place the spilled material into a clean, dry, sealable, and labeled container for proper waste disposal.[5]
- Wash the area down with water and decontaminate all equipment used.[5]

Major Spill Cleanup (Large amount or widespread):

- Immediately alert everyone in the area and evacuate.
- Notify your supervisor and contact your institution's emergency services.[5]
- Control personal contact by wearing appropriate protective clothing.[5] Only trained personnel should handle major spills.

Section 7: Storage and Waste Disposal

Storage Proper storage is essential to maintain the integrity of DHA dimer and prevent hazardous situations.

- Containers: Store in the original, tightly sealed containers to prevent contact with air and moisture.[1][5]
- Location: Keep in a cool, dry, and well-ventilated area.[5][8]
- Temperature: For long-term stability, refrigeration is recommended.[1] Some suppliers recommend storage at -20°C.
- Atmosphere: For sensitive applications or long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice to prevent degradation.[1]
- Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents, and foodstuffs.[5]

Waste Disposal All chemical waste must be handled in accordance with local, state, and federal regulations.[5]

- Unused Product: Unused DHA dimer should be disposed of as chemical waste. Do not discard it down the drain or in the regular trash.
- Contaminated Materials: Items contaminated with DHA dimer, such as gloves, weigh boats, and paper towels used for cleanup, should be placed in a sealed, labeled waste container and disposed of through your institution's chemical waste program.[\[8\]](#)

Section 8: Conclusion

1,3-Dihydroxyacetone dimer is a compound with low acute systemic toxicity but is a recognized skin, eye, and respiratory irritant. Safe handling hinges on a robust risk mitigation strategy that prioritizes engineering controls—such as fume hoods and ventilated enclosures—to minimize the generation and inhalation of its dust form. This must be supported by strict administrative controls, including detailed SOPs, and the consistent use of appropriate personal protective equipment. By understanding the physicochemical and toxicological properties of DHA dimer, and by implementing the multi-layered safety approach detailed in this guide, researchers can effectively manage the associated risks and ensure a safe laboratory environment.

Section 9: References

- Fisher Scientific. (2024). SAFETY DATA SHEET: **1,3-Dihydroxyacetone dimer**. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). **1,3-Dihydroxyacetone Dimer**. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Things Tanning. (2005). Material Safety Data Sheet: Dihydroxyacetone dimer. Retrieved from [\[Link\]](#)
- Healio. (n.d.). Dihydroxyacetone: Uses, Side Effects & Dosage. Retrieved from [\[Link\]](#)
- The Good Scents Company. (n.d.). 1,3-dihydroxyacetone (dimer). Retrieved from [\[Link\]](#)
- Chemical Effects in Biological Systems. (n.d.). **1,3-Dihydroxyacetone dimer** (62147-49-3). Retrieved from [\[Link\]](#)

- European Commission, Scientific Committee on Consumer Safety. (2010). OPINION ON Dihydroxyacetone. Retrieved from [\[Link\]](#)
- ResearchGate. (2020). SCCS OPINION ON Dihydroxyacetone -DHA (1,3-Dihydroxy-2-propanone), CAS No. 96-26-4 - SCCS/1612/19. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 1,3-Dihydroxyacetone Dimer | C6H12O6 | CID 2723627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Dihydroxyacetone: Uses, Side Effects & Dosage | Healio [healio.com]
- 7. 1,3-DIHYDROXYACETONE DIMER | 26776-70-5 [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. ec.europa.eu [ec.europa.eu]
- 10. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Health and safety information for 1,3-Dihydroxyacetone dimer]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3021806#health-and-safety-information-for-1-3-dihydroxyacetone-dimer\]](https://www.benchchem.com/product/b3021806#health-and-safety-information-for-1-3-dihydroxyacetone-dimer)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com